(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid
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Overview
Description
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pentenoic acid and tert-butyl carbamate.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc2O) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Formation of the (E)-Isomer: The double bond configuration is controlled to obtain the (E)-isomer, often using specific catalysts or reaction conditions that favor this configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can be used to remove the Boc group, often employing trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amino acids.
Scientific Research Applications
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid exerts its effects involves the reactivity of the Boc-protected amino group and the double bond. The Boc group provides stability during synthetic transformations, while the double bond allows for further functionalization. Molecular targets and pathways include interactions with enzymes and proteins, facilitating the formation of peptide bonds and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(E)-5-Amino-3-pentenoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(Z)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid: The Z-isomer with different spatial configuration, affecting its reactivity and interactions.
N-Boc-5-aminovaleric acid: Similar structure but with a different carbon chain length, influencing its chemical properties and applications.
Uniqueness
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is unique due to its specific (E)-configuration and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
(E)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-5H,6-7H2,1-3H3,(H,11,14)(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZZIWHQZJFU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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